molecular formula C23H21ClFN3O3 B254335 4-[(4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-yl)amino]-N-(2-fluorophenyl)benzamide

4-[(4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-yl)amino]-N-(2-fluorophenyl)benzamide

Numéro de catalogue B254335
Poids moléculaire: 441.9 g/mol
Clé InChI: UMGQFUMWYVMXAW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[(4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-yl)amino]-N-(2-fluorophenyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). This molecule has gained attention in recent years due to its potential as a therapeutic agent for various diseases, including cancer and autoimmune disorders.

Mécanisme D'action

4-[(4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-yl)amino]-N-(2-fluorophenyl)benzamide targets BTK, a key enzyme in the B-cell receptor (BCR) signaling pathway. BTK plays a crucial role in the activation and proliferation of B-cells, which are involved in various diseases, including cancer and autoimmune disorders. By inhibiting BTK, 4-[(4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-yl)amino]-N-(2-fluorophenyl)benzamide blocks the BCR signaling pathway, leading to the suppression of B-cell activation and proliferation.
Biochemical and Physiological Effects
4-[(4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-yl)amino]-N-(2-fluorophenyl)benzamide has been shown to have a potent inhibitory effect on BTK, with an IC50 value of 0.85 nM. In preclinical studies, 4-[(4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-yl)amino]-N-(2-fluorophenyl)benzamide has been shown to induce apoptosis (programmed cell death) in B-cells and inhibit the growth of B-cell malignancies. 4-[(4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-yl)amino]-N-(2-fluorophenyl)benzamide has also been shown to reduce the production of pro-inflammatory cytokines in autoimmune disorders, leading to the suppression of the immune response.

Avantages Et Limitations Des Expériences En Laboratoire

The main advantage of 4-[(4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-yl)amino]-N-(2-fluorophenyl)benzamide is its potent inhibitory effect on BTK, which makes it a promising therapeutic agent for various diseases. However, 4-[(4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-yl)amino]-N-(2-fluorophenyl)benzamide has some limitations for lab experiments. Firstly, the low yield of the synthesis method makes it difficult to obtain large quantities of 4-[(4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-yl)amino]-N-(2-fluorophenyl)benzamide for in vivo studies. Secondly, the lack of selectivity of 4-[(4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-yl)amino]-N-(2-fluorophenyl)benzamide for BTK may result in off-target effects, leading to unwanted side effects.

Orientations Futures

There are several future directions for the research and development of 4-[(4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-yl)amino]-N-(2-fluorophenyl)benzamide. Firstly, the optimization of the synthesis method to improve the yield and scalability of 4-[(4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-yl)amino]-N-(2-fluorophenyl)benzamide is needed. Secondly, the development of more selective BTK inhibitors that can minimize off-target effects is required. Thirdly, the investigation of the combination therapy of 4-[(4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-yl)amino]-N-(2-fluorophenyl)benzamide with other therapeutic agents may enhance its efficacy and reduce the risk of drug resistance. Lastly, the clinical trials of 4-[(4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-yl)amino]-N-(2-fluorophenyl)benzamide in various diseases, including cancer and autoimmune disorders, are needed to evaluate its safety and efficacy in humans.
Conclusion
4-[(4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-yl)amino]-N-(2-fluorophenyl)benzamide is a small molecule inhibitor that targets BTK and has potential as a therapeutic agent for various diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-[(4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-yl)amino]-N-(2-fluorophenyl)benzamide have been discussed in this paper. The research and development of 4-[(4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-yl)amino]-N-(2-fluorophenyl)benzamide may lead to the discovery of new treatments for cancer and autoimmune disorders.

Méthodes De Synthèse

The synthesis of 4-[(4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-yl)amino]-N-(2-fluorophenyl)benzamide involves a multi-step process that includes the reaction of 4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-ylamine with 2-fluoro-4-nitrobenzoic acid, followed by reduction and acylation. The final product is obtained through crystallization and purification. The yield of this synthesis method is reported to be 23%.

Applications De Recherche Scientifique

4-[(4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-yl)amino]-N-(2-fluorophenyl)benzamide has been extensively studied for its potential as a therapeutic agent for various diseases. In preclinical studies, 4-[(4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-yl)amino]-N-(2-fluorophenyl)benzamide has shown promising results in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). 4-[(4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-yl)amino]-N-(2-fluorophenyl)benzamide has also been shown to be effective in the treatment of autoimmune disorders, such as rheumatoid arthritis and systemic lupus erythematosus (SLE).

Propriétés

Nom du produit

4-[(4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-yl)amino]-N-(2-fluorophenyl)benzamide

Formule moléculaire

C23H21ClFN3O3

Poids moléculaire

441.9 g/mol

Nom IUPAC

4-[(4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-yl)amino]-N-(2-fluorophenyl)benzamide

InChI

InChI=1S/C23H21ClFN3O3/c24-19-20(23(31)28(22(19)30)16-6-2-1-3-7-16)26-15-12-10-14(11-13-15)21(29)27-18-9-5-4-8-17(18)25/h4-5,8-13,16,26H,1-3,6-7H2,(H,27,29)

Clé InChI

UMGQFUMWYVMXAW-UHFFFAOYSA-N

SMILES

C1CCC(CC1)N2C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4F

SMILES canonique

C1CCC(CC1)N2C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.